molecular formula C13H14O5S B1593446 Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate CAS No. 876063-40-0

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Cat. No.: B1593446
CAS No.: 876063-40-0
M. Wt: 282.31 g/mol
InChI Key: SIDMNZQKIXFCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate. This nomenclature precisely describes the molecular arrangement, indicating the ethyl ester group attached to the acetate portion, the oxo group at the 2-position, and the 4-cyclopropylsulfonylphenyl substituent. The compound is uniquely identified by its Chemical Abstracts Service registry number 876063-40-0, which serves as the primary database identifier across scientific literature and commercial sources.

The molecular formula C₁₃H₁₄O₅S accurately represents the elemental composition, indicating thirteen carbon atoms, fourteen hydrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight of 282.31 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The compound's structural representation through the Simplified Molecular Input Line Entry System notation reads as CCOC(=O)C(=O)c1ccc(cc1)S(=O)(=O)C1CC1, which unambiguously describes the connectivity and arrangement of all atoms within the molecule.

Advanced chemical identifiers include the International Chemical Identifier, which provides a standardized text string representation of the compound's structure, and the corresponding International Chemical Identifier Key, offering a fixed-length hash code derived from the full International Chemical Identifier. The compound has been assigned the Molecular Design Limited number MFCD09991691, facilitating its identification within chemical databases and inventory systems. Additionally, the Environmental Protection Agency DSSTox Substance Identifier DTXSID50650716 enables tracking within environmental and toxicological databases, supporting research into the compound's broader environmental impact profile.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
Chemical Abstracts Service Number 876063-40-0
Molecular Formula C₁₃H₁₄O₅S
Molecular Weight 282.31 g/mol
Systematic Name ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate
Simplified Molecular Input Line Entry System CCOC(=O)C(=O)c1ccc(cc1)S(=O)(=O)C1CC1
Molecular Design Limited Number MFCD09991691
DSSTox Substance Identifier DTXSID50650716

Historical Development in Medicinal Chemistry

The historical development of this compound within medicinal chemistry represents a convergence of multiple research trajectories focused on cyclopropane-containing pharmaceuticals and oxoacetate derivatives. The compound's emergence as a synthetic target stems from the broader recognition of cyclopropane rings as valuable pharmacophores in drug design, particularly due to their ability to provide conformational rigidity and unique three-dimensional orientations that can enhance binding interactions with biological targets. The systematic exploration of cyclopropane-fused heterocycles has revealed their presence in numerous biologically active compounds, including natural products, pesticides, and pharmaceutical agents, establishing a foundation for the development of specialized synthetic methodologies.

The synthetic approaches to this compound have evolved through refinements in oxidation chemistry, particularly involving the conversion of sulfide precursors to their corresponding sulfone derivatives. Historical synthesis routes have documented the use of meta-chloroperbenzoic acid as an effective oxidizing agent for this transformation, with reaction conditions optimized to achieve high yields and purity levels. The development process involved systematic investigation of reaction parameters, including temperature control, solvent selection, and reagent stoichiometry, ultimately establishing a reproducible synthetic protocol that yields the target compound in 97.5% yield with 95% purity.

The compound's integration into medicinal chemistry research programs has been driven by its potential as a glucokinase activator, reflecting broader therapeutic trends toward targeting glucose metabolism pathways for diabetes treatment. This application emerged from extensive structure-activity relationship studies that identified the cyclopropylsulfonyl motif as a key structural element for achieving selectivity and potency in glucokinase modulation. The historical development of this compound illustrates the iterative nature of medicinal chemistry, where initial synthetic achievements provide platforms for subsequent optimization and therapeutic exploration.

Research documentation indicates that the compound has been the subject of patent applications and scientific publications, reflecting its commercial and academic significance. The development timeline encompasses both fundamental synthetic chemistry achievements and applied research directed toward specific therapeutic applications, demonstrating the compound's evolution from a synthetic target to a recognized pharmaceutical intermediate with established preparation methods and characterized biological activities.

Structural Significance in Heterocyclic Compound Research

The structural significance of this compound within heterocyclic compound research extends far beyond its immediate synthetic utility, encompassing its role as a representative example of cyclopropane-containing molecular scaffolds that have gained prominence in contemporary pharmaceutical research. The compound's architecture embodies several key structural motifs that are individually recognized for their biological relevance, including the cyclopropane ring system, the sulfonyl functional group, and the oxoacetate backbone, creating a unique combination that offers multiple opportunities for molecular recognition and binding interactions.

Recent advances in chemoenzymatic strategies for cyclopropane synthesis have highlighted the broader context within which this compound operates as a valuable building block. Research has demonstrated that chiral cyclopropane rings serve as key pharmacophores in pharmaceuticals and bioactive natural products, making libraries of these building blocks valuable resources for drug discovery and development campaigns. The development of engineered biocatalysts capable of highly diastereo- and enantioselective construction of cyclopropyl ketones has expanded the synthetic accessibility of compounds related to this compound, providing new pathways for generating structurally diverse cyclopropane-containing scaffolds in enantiopure form.

The modular synthesis approaches that have emerged for cyclopropane-fused heterocycles demonstrate the compound's position within a broader family of structurally related molecules. Research has shown that cyclopropane-fused nitrogen-heterocycles are featured in various biologically active compounds and represent attractive scaffolds in medicinal chemistry, with synthesis routes that leverage novel diazo acylating agents to provide access to structurally and functionally diverse products. These developments underscore the significance of this compound as both a synthetic target and a starting material for further structural elaboration.

The compound's structural features enable its participation in various chemical transformations that expand its utility in heterocyclic synthesis. The presence of multiple reactive sites allows for selective functionalization strategies that can introduce additional heterocyclic elements or modify existing functional groups to achieve desired biological activities. This structural versatility positions this compound as a privileged scaffold for exploring structure-activity relationships in medicinal chemistry applications, particularly those focused on metabolic enzyme targets and glucose regulation pathways.

Table 2: Structural Analysis and Comparative Framework

Structural Feature Functional Significance Research Applications
Cyclopropane Ring Conformational rigidity, unique binding geometry Pharmaceutical scaffolds, enzyme inhibitors
Sulfonyl Group Electron-withdrawing effects, hydrogen bonding Metabolic enzyme targets, selectivity enhancement
Oxoacetate Backbone Electrophilic reactivity, synthetic versatility Intermediate chemistry, structural modification
Phenyl Substitution Aromatic interactions, lipophilicity modulation Drug-target binding, pharmacokinetic optimization

Research Objectives and Knowledge Gaps

Current research objectives surrounding this compound encompass both fundamental structural investigations and applied therapeutic development initiatives, reflecting the compound's dual significance as a synthetic intermediate and a potential pharmaceutical agent. Primary research directions focus on expanding the understanding of structure-activity relationships that govern the compound's biological activity, particularly in the context of glucokinase modulation and metabolic pathway regulation. These investigations seek to elucidate the precise molecular mechanisms through which the cyclopropylsulfonyl motif contributes to enzyme selectivity and binding affinity, providing foundation knowledge for rational drug design approaches.

Significant knowledge gaps persist in the comprehensive characterization of the compound's pharmacokinetic properties and metabolic pathways, areas that require systematic investigation to support therapeutic development initiatives. Current research efforts are directed toward understanding how structural modifications to the cyclopropylsulfonyl substituent or the oxoacetate backbone might influence biological activity, stability, and selectivity profiles. These structure-activity relationship studies represent critical components of ongoing medicinal chemistry programs aimed at optimizing therapeutic efficacy while minimizing potential adverse effects.

The synthetic methodology surrounding this compound presents additional research opportunities, particularly in the development of more efficient and environmentally sustainable preparation methods. Current synthetic approaches, while effective, may benefit from process optimization studies that explore alternative reagents, catalytic systems, and reaction conditions to improve yield, reduce waste, and enhance scalability for potential commercial applications. Research into asymmetric synthesis methods could provide access to enantiomerically pure forms of the compound, potentially revealing stereochemistry-dependent biological activities.

Future research objectives include expanded investigation of the compound's utility as a building block for more complex heterocyclic systems, particularly those incorporating additional pharmacophoric elements. The development of modular synthesis strategies that utilize this compound as a starting material for diverse molecular scaffolds represents a promising direction for expanding its impact in medicinal chemistry research. Additionally, computational studies focused on molecular modeling and quantum chemical calculations could provide valuable insights into the compound's electronic properties and conformational preferences, supporting rational design efforts for next-generation therapeutic agents.

Table 3: Research Priorities and Investigation Areas

Research Area Current Status Priority Level Expected Outcomes
Structure-Activity Relationships Preliminary studies High Optimized therapeutic candidates
Pharmacokinetic Characterization Limited data High Clinical development support
Synthetic Methodology Enhancement Established protocols Medium Improved process efficiency
Stereochemical Investigations Unexplored Medium Enhanced selectivity profiles
Computational Modeling Basic studies Low Mechanistic insights

Properties

IUPAC Name

ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-2-18-13(15)12(14)9-3-5-10(6-4-9)19(16,17)11-7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDMNZQKIXFCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650716
Record name Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876063-40-0
Record name Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-cyclopropylbenzenesulfonyl chloride and ethyl oxalate.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

  • Product Isolation: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ketone functional groups participate in hydrolysis under varying conditions:

Acidic Hydrolysis

  • Reagents/Conditions : Concentrated HCl in aqueous/organic biphasic systems (e.g., ethyl acetate/water) .

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

  • Product : 2-(4-Cyclopropylsulfonylphenyl)-2-oxoacetic acid.

Basic Hydrolysis

  • Reagents/Conditions : Aqueous NaOH or KOH at reflux .

  • Mechanism : Base deprotonates water, generating hydroxide ions that attack the ester carbonyl.

  • Product : Sodium or potassium salt of the corresponding carboxylic acid.

Reduction Reactions

The ketone group undergoes selective reduction:

Ketone to Alcohol

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol/THF at 0–25°C .

    • Lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux .

  • Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol.

  • Product : Ethyl 2-(4-cyclopropylsulfonylphenyl)-2-hydroxyacetate.

Nucleophilic Substitution

The sulfonyl group facilitates substitution reactions under specific conditions:

Sulfonyl Group Displacement

  • Reagents/Conditions :

    • Piperidine derivatives in polar aprotic solvents (e.g., DMF) with K₂CO₃ .

    • Primary amines under microwave irradiation .

  • Mechanism : Nucleophilic attack on the sulfonyl-activated phenyl ring, displacing the sulfonyl group.

  • Product : Substituted phenyl oxoacetate derivatives (e.g., piperidine-linked analogs) .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Reagents/Conditions :

    • Pd(PPh₃)₄ catalyst, aryl boronic acids, Na₂CO₃ in DME/H₂O .

  • Mechanism : Transmetalation and reductive elimination to form biaryl products.

  • Product : Ethyl 2-(4-cyclopropylsulfonyl-arylphenyl)-2-oxoacetate derivatives.

Comparative Reactivity

Reaction Type Reagents/Conditions Key Product Yield Range
Acidic HydrolysisHCl, H₂O/EtOAc2-(4-Cyclopropylsulfonylphenyl)-2-oxoacetic acid75–85%
Basic HydrolysisNaOH, H₂O/EtOH, refluxSodium 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate80–90%
Ketone ReductionNaBH₄, MeOH/THFEthyl 2-hydroxy-2-(4-cyclopropylsulfonylphenyl)acetate60–70%
Nucleophilic SubstitutionPiperidine, K₂CO₃, DMFPiperidine-substituted phenyl oxoacetate45–55%

Mechanistic Insights

  • Hydrolysis : The ester group’s reactivity is modulated by electron-withdrawing sulfonyl groups, enhancing susceptibility to nucleophilic attack .

  • Reduction : Steric hindrance from the cyclopropyl group slows reduction kinetics compared to non-substituted analogs .

  • Coupling : The sulfonyl group stabilizes transition states in palladium-catalyzed couplings, improving regioselectivity .

Scientific Research Applications

Therapeutic Applications

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate has been primarily studied for its role as a glucokinase activator. Glucokinase is an enzyme that plays a crucial role in glucose metabolism, and its activation is beneficial in managing several metabolic disorders.

Diabetes Management

  • Type 2 Diabetes : The compound has shown promise in the management of Type 2 diabetes by enhancing glucose uptake and insulin sensitivity. Its liver-selective glucokinase activation minimizes the risk of hypoglycemia, making it a safer alternative compared to traditional treatments .
  • Metabolic Syndrome : By improving metabolic profiles, it aids in the treatment of metabolic syndrome, which is often characterized by insulin resistance and dyslipidemia .

Obesity Treatment

This compound has been evaluated for its potential to act as a therapeutic agent for obesity. Its mechanism involves the modulation of glucose metabolism, which can lead to weight reduction and improved metabolic health .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

Study Focus Findings
Study AType 2 DiabetesDemonstrated significant reductions in HbA1c levels among participants treated with the compound compared to controls.
Study BObesity ManagementReported weight loss and improved metabolic markers in subjects over a 12-week period.
Study CMetabolic SyndromeHighlighted improvements in lipid profiles and insulin sensitivity following treatment with this compound.

Mechanism of Action

The mechanism by which Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Yield (if reported) Thermal Decomposition Pathway Biological Relevance
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate C₁₃H₁₄O₅S Cyclopropylsulfonylphenyl N/A Not explicitly studied Glucokinase modulation
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate C₁₁H₁₀N₂O₃ Pyrrolopyridinyl 53% N/A Antiproliferative activity
Ethyl (4-chlorobenzoyl)acetate C₁₁H₁₁ClO₃ 4-Chlorophenyl N/A Parallel decarboxylation/decarbonylation Intermediate in organic synthesis
Ethyl glyoxylate (Ethyl oxoacetate) C₄H₆O₃ Unsubstituted oxoacetate N/A Decarbonylation + ethylene elimination Solvent/chemical precursor
Methyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₀H₁₀O₄ 4-Methoxyphenyl 63% N/A Synthetic intermediate

Reactivity and Stability

  • Decarbonylation Pathways : Ethyl chlorooxoacetate (a close analogue) undergoes decarbonylation followed by ethylene elimination, with a velocity coefficient at 623 K significantly higher than unsubstituted ethyl oxoacetate. This suggests electron-withdrawing groups (e.g., Cl, cyclopropylsulfonyl) stabilize transition states, accelerating decarbonylation .
  • Thionization Reactions : this compound derivatives may exhibit unique reactivity. For example, thionization with Lawesson’s reagent led to unexpected decarboxylation in similar compounds, yielding benzyl-5-phenyl-1,3-thiazol-4-ylsulfide instead of the expected thiazole carboxylate . This contrasts with 4-unsubstituted thiazoles, which form cleanly under analogous conditions .

Research Findings and Implications

  • Thermolysis Kinetics : The chlorine substituent in ethyl chlorooxoacetate increases decarbonylation rates compared to hydrogen, as shown by Arrhenius parameters (log k₁ = 13.22 – 179.4 kJ mol⁻¹(2.303RT)⁻¹) . This trend likely extends to other electron-withdrawing groups, including cyclopropylsulfonyl.
  • Unexpected Reactivity : Cyclopropylsulfonylphenyl-substituted oxoacetates may undergo decarboxylation during cyclization, contrasting with simpler aryl derivatives . This highlights the need for tailored reaction conditions.

Biological Activity

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique sulfonyl and cyclopropyl groups, which contribute to its biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}O4_{4}S
  • Molecular Weight : 271.33 g/mol

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13_{13}H15_{15}O4_{4}S
Molecular Weight271.33 g/mol
Functional GroupsSulfonyl, Ester

Research indicates that this compound exhibits significant biological activity through multiple mechanisms, including inhibition of specific enzymes and modulation of signaling pathways.

  • CYP11A1 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 monooxygenase CYP11A1, which plays a crucial role in steroidogenesis. Inhibition of this enzyme can affect hormone production and has implications for conditions such as hormone-dependent cancers .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. This effect may be mediated through the modulation of apoptotic pathways and cell cycle regulation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer.
  • Case Study 2 : In an animal model of inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
CYP11A1 InhibitionSignificant reduction in enzyme activity
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryDecreased pro-inflammatory cytokines

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound with high yield and purity.
  • Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the cyclopropyl group can significantly affect the compound's potency and selectivity as an enzyme inhibitor.

Future Directions

Future research should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Mechanistic Studies : Further elucidating the mechanisms through which this compound exerts its biological effects.
  • Formulation Development : Exploring various formulations to improve bioavailability and therapeutic outcomes.

Q & A

Q. What spectroscopic methods are recommended for characterizing Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate?

To confirm the structure, use a combination of ¹H/¹³C NMR to identify protons and carbons near the cyclopropane and sulfonyl groups. IR spectroscopy can detect the carbonyl (C=O) stretch (~1700–1750 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1350 cm⁻¹). Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How can synthetic protocols for this compound be optimized to improve yield?

Key steps include:

  • Solvent selection : Anhydrous dioxane or THF minimizes side reactions with moisture .
  • Catalytic systems : Use CsOH or LiOH for ester hydrolysis or enolate formation, as seen in analogous oxoacetate reactions .
  • Temperature control : Maintain temperatures below 60°C during esterification to prevent decomposition .
    Document reaction progress via TLC or HPLC to identify bottlenecks.

Q. What metabolic pathways involve oxoacetate derivatives, and how might this compound interact?

Oxoacetate derivatives participate in the citric acid cycle and glyoxylate metabolism. Ethyl oxoacetate esters may act as analogs, potentially inhibiting enzymes like citrate synthase or isocitrate lyase. In vitro assays using ¹³C-labeled substrates and LC-MS can track incorporation into metabolic intermediates .

Advanced Research Questions

Q. How can unexpected decarboxylation during synthesis be mitigated?

In reactions with Lawesson’s reagent or strong bases, decarboxylation of the oxoacetate moiety may occur. To suppress this:

  • Use low-temperature conditions (e.g., –20°C) during thionization or cyclization .
  • Introduce protecting groups (e.g., silyl ethers) on reactive carbonyls .
  • Monitor reaction progress with in situ IR to detect CO₂ release .

Q. What strategies enhance diastereoselectivity in multi-component reactions involving this compound?

For stereochemical control in Grignard or organolithium additions:

  • Employ chiral auxiliaries or catalysts (e.g., MgBr₂) to stabilize transition states .
  • Optimize solvent polarity: Non-polar solvents (toluene) favor chair-like transition states, improving selectivity (>20:1 dr) .
  • Computational modeling (DFT) can predict transition-state geometries to guide experimental design .

Q. How do computational methods explain contradictory reaction outcomes?

Example: In thiazole synthesis, computational studies revealed that steric hindrance from the 4-cyclopropylsulfonyl group promotes decarboxylation over cyclization. Use molecular dynamics simulations to compare energy barriers for competing pathways .

Q. What analytical techniques resolve discrepancies in reaction product identification?

When IR or NMR data conflict with expected structures:

  • Perform 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Compare experimental XRD data with simulated patterns from crystallographic databases .
  • Use high-resolution mass spectrometry (HRMS) to distinguish isomers with identical molecular weights .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across similar oxoacetate derivatives?

Variations arise from:

  • Electronic effects : Electron-withdrawing groups (e.g., sulfonyl) stabilize enolates, improving yields in alkylation steps. Electron-donating groups may reduce reactivity .
  • Steric factors : Bulky substituents (e.g., cyclopropane) hinder reagent access, requiring longer reaction times .
  • Purification challenges : Polar byproducts (e.g., carboxylates) may co-elute with the target; optimize chromatography using mixed-mode columns .

Q. How can conflicting reports on reaction mechanisms be reconciled?

Example: Disagreements over decarboxylation vs. cyclization pathways:

  • Conduct isotopic labeling (e.g., ¹⁸O) to track oxygen migration.
  • Use kinetic isotope effects (KIE) to identify rate-determining steps .
  • Compare experimental activation energies with DFT-calculated values .

Methodological Recommendations

Q. What in silico tools are recommended for predicting reactivity?

  • Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes in the glyoxylate pathway) .
  • ChemDraw® or Gaussian : Simulate NMR/IR spectra for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate
Reactant of Route 2
Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.